molecular formula C17H16N2O3 B2724060 2-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide CAS No. 922002-56-0

2-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide

Cat. No.: B2724060
CAS No.: 922002-56-0
M. Wt: 296.326
InChI Key: BYVVKOCFGPQRJL-UHFFFAOYSA-N
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Description

2-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide is a complex organic compound featuring a benzamide core linked to a tetrahydrobenzo[f][1,4]oxazepine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Oxazepine Ring: The oxazepine ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an amino alcohol and a carboxylic acid derivative under acidic or basic conditions.

    Attachment of the Benzamide Group: The benzamide moiety is introduced via an amide coupling reaction, often using reagents like carbodiimides (e.g., EDCI) or coupling agents like HATU in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of automated systems for precise reagent addition and temperature control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the oxazepine ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the oxo group in the oxazepine ring, potentially using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzamide ring, facilitated by reagents such as halogens or nucleophiles like amines and thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Reagents: EDCI, HATU.

    Bases: Triethylamine, pyridine.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for developing new drugs, particularly those targeting neurological or inflammatory pathways.

    Biological Studies: The compound can be used to study the biological activity of oxazepine derivatives, including their interactions with enzymes and receptors.

    Industrial Applications: Its unique structure might be useful in the synthesis of complex organic molecules or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which this compound exerts its effects likely involves interactions with specific molecular targets such as enzymes or receptors. The oxazepine ring may interact with biological macromolecules, altering their function and leading to therapeutic effects. Pathways involved could include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazepines: These compounds share a similar core structure but differ in their ring systems and functional groups.

    Oxazepines: Other oxazepine derivatives may have different substituents, affecting their biological activity and chemical properties.

Uniqueness

2-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide is unique due to its specific substitution pattern and the presence of both a benzamide and an oxazepine ring. This combination may confer unique biological activities not seen in other related compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-methyl-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-11-4-2-3-5-13(11)17(21)19-12-6-7-15-14(10-12)16(20)18-8-9-22-15/h2-7,10H,8-9H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYVVKOCFGPQRJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OCCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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